cis-2-Chlorocyclopropanol
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Description
cis-2-Chlorocyclopropanol is a chemical compound with the molecular formula C3H5ClO. It has a molecular weight of 92.52 g/mol . The IUPAC name for this compound is (1R,2S)-2-chlorocyclopropan-1-ol . It is also known by other synonyms such as 68860-86-6 and rac-(1R,2S)-2-chlorocyclopropan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation as C1C(C1Cl)O . The isomeric SMILES notation is C1C@HO . These notations provide a way to describe the structure of the molecule in a standard format.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 92.52 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 46.2 .
Scientific Research Applications
Applications in Monitoring and Detection Furthermore, cis-2-Chlorocyclopropanol has found applications in monitoring and detection methodologies. A method was developed to determine cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid and other compounds in human urine, showcasing its relevance in the detection of major metabolites of commonly used synthetic pyrethroids. This method, involving solid-phase extraction and gas chromatography-tandem mass spectrometry, demonstrates the utility of this compound in analytical chemistry and monitoring applications (Arrebola et al., 1999).
Properties
IUPAC Name |
(1R,2S)-2-chlorocyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3(2)5/h2-3,5H,1H2/t2-,3+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRZZQZXVVNHMP-STHAYSLISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68860-86-6 |
Source
|
Record name | rac-(1R,2S)-2-chlorocyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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